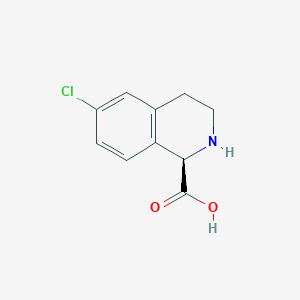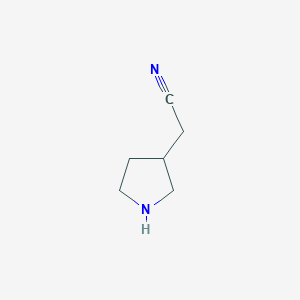
1-Methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-pyridin-3-ylpyrrolidin-2-on ist eine Verbindung, die zur Klasse der Pyrrolidinone gehört, welche fünf-gliedrige Lactame sind. Diese Verbindung ist durch das Vorhandensein eines Pyridinrings charakterisiert, der an die Pyrrolidinonstruktur gebunden ist. Die Zugabe von Perchlorsäure bildet ein Salz, das seine Stabilität und Löslichkeit in verschiedenen Lösungsmitteln erhöht.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-on kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von N-substituierten Piperidinen. Dieser Prozess umfasst die Bildung von Pyrrolidin-2-carbaldehyd, gefolgt von der Carbonsäurebildung, Decarboxylierung und ipso-Oxidation . Ein anderes Verfahren beinhaltet die Aminierung und Cyclisierung von funktionalisierten acyclischen Substraten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Methyl-5-pyridin-3-ylpyrrolidin-2-on umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung spezifischer Oxidationsmittel und Additive kann die Selektivität des gewünschten Produkts steuern .
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Pyrrolidinonring gebundenen funktionellen Gruppen modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können der Verbindung neue funktionelle Gruppen hinzufügen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrolidinone und Pyrrole, die bedeutende biologische und chemische Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-pyridin-3-ylpyrrolidin-2-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-pyridin-3-ylpyrrolidin-2-one has diverse applications in scientific research:
Wirkmechanismus
Der Wirkungsmechanismus von 1-Methyl-5-pyridin-3-ylpyrrolidin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Der Pyrrolidinonring der Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen, was verschiedene biochemische Pfade beeinflusst . Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
Pyrrolidin-2-on: Eine strukturell ähnliche Verbindung mit einem fünf-gliedrigen Lactamring.
Pyrrolidin-2,5-dione: Verbindungen mit zusätzlichen funktionellen Gruppen am Pyrrolidinonring.
Einzigartigkeit: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-on ist aufgrund des Vorhandenseins des Pyridinrings einzigartig, der seine Reaktivität und potenziellen biologischen Aktivitäten erhöht. Dieses strukturelle Merkmal unterscheidet es von anderen Pyrrolidinonderivaten und trägt zu seinen vielfältigen Anwendungen in Forschung und Industrie bei .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A structurally similar compound with a five-membered lactam ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidinone ring.
Uniqueness: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the presence of the pyridine ring, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H13ClN2O5 |
|---|---|
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
BCPGJSNBNYRZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


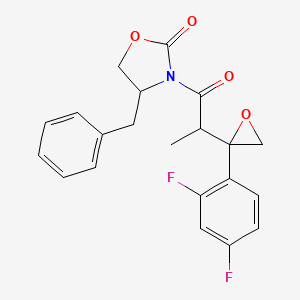
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)

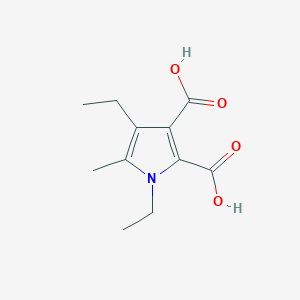
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
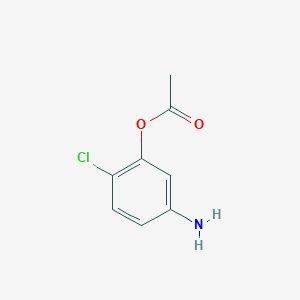
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
